molecular formula C25H36N2O6 B12767718 Piperazine, 1-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-4-phenyl-, (E)-2-butenedioate CAS No. 97306-34-8

Piperazine, 1-((5-methyl-1,4-dioxaspiro(5.5)undec-3-yl)methyl)-4-phenyl-, (E)-2-butenedioate

Cat. No.: B12767718
CAS No.: 97306-34-8
M. Wt: 460.6 g/mol
InChI Key: CXYBXQBHKCUBKG-WLHGVMLRSA-N
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Description

3-(4-Phenyl piperazinyl)methyl 5-methyl 6-cyclohexyl 1,4-dioxanne fumarate is a complex organic compound that features a piperazine ring, a phenyl group, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenyl piperazinyl)methyl 5-methyl 6-cyclohexyl 1,4-dioxanne fumarate involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, typically using a phenyl halide and a suitable base.

    Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a diol and an appropriate acid catalyst.

    Final Coupling: The final step involves coupling the piperazine derivative with the dioxane derivative under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the phenyl group, leading to the formation of cyclohexyl derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl and piperazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halides and bases like sodium hydroxide or potassium carbonate are typically employed.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Cyclohexyl derivatives of the phenyl group.

    Substitution: Substituted phenyl and piperazine derivatives.

Scientific Research Applications

3-(4-Phenyl piperazinyl)methyl 5-methyl 6-cyclohexyl 1,4-dioxanne fumarate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Phenyl piperazinyl)methyl 5-methyl 6-cyclohexyl 1,4-dioxanne fumarate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenyl group may enhance the compound’s binding affinity, while the dioxane ring could influence its pharmacokinetic properties.

Comparison with Similar Compounds

    Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which also feature a piperazine ring.

    Phenyl Derivatives: Compounds such as phenylalanine and phenylephrine, which contain a phenyl group.

    Dioxane Derivatives: Compounds like dioxane and its derivatives, which have a dioxane ring.

Uniqueness: 3-(4-Phenyl piperazinyl)methyl 5-methyl 6-cyclohexyl 1,4-dioxanne fumarate is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

CAS No.

97306-34-8

Molecular Formula

C25H36N2O6

Molecular Weight

460.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[(5-methyl-1,4-dioxaspiro[5.5]undecan-3-yl)methyl]-4-phenylpiperazine

InChI

InChI=1S/C21H32N2O2.C4H4O4/c1-18-21(10-6-3-7-11-21)24-17-20(25-18)16-22-12-14-23(15-13-22)19-8-4-2-5-9-19;5-3(6)1-2-4(7)8/h2,4-5,8-9,18,20H,3,6-7,10-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

CXYBXQBHKCUBKG-WLHGVMLRSA-N

Isomeric SMILES

CC1C2(CCCCC2)OCC(O1)CN3CCN(CC3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1C2(CCCCC2)OCC(O1)CN3CCN(CC3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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